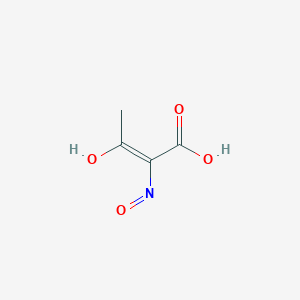

(2E)-2-(Hydroxyimino)-3-oxobutanoic acid

Descripción

Propiedades

Número CAS |

14352-66-0 |

|---|---|

Fórmula molecular |

C4H5NO4 |

Peso molecular |

131.0868 |

Sinónimos |

Butanoic acid, 2-(hydroxyimino)-3-oxo- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Features :

- Molecular formula: C₄H₅NO₄

- Functional groups: Hydroxyimino (C=N-OH), ketone (C=O), carboxylic acid (COOH).

- Reactivity: Acts as a chelating agent and participates in nucleophilic additions.

Comparison with Structurally Similar Compounds

Derivatives with Ester Groups

Ethyl 2-(Hydroxyimino)-3-oxobutanoate

- Structure : Ethyl ester of the parent compound.

- Molecular formula: C₆H₉NO₄ (MW: 159.14 g/mol) .

- Key differences :

Ethyl (2E)-2-[(4-Nitrophenyl)hydrazono]-3-oxobutanoate

Substituted Oxobutanoic Acids

3-Methyl-2-oxobutanoic Acid

- Structure : Methyl group at C3, ketone at C2.

- Molecular formula : C₅H₈O₃ (MW: 116.12 g/mol; CAS 759-05-7) .

- Moisture-sensitive; used in metabolic studies (e.g., branched-chain ketoacid dehydrogenase substrate) .

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid

Amide and Hydrazone Derivatives

(2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide

- Structure : Phenylamide substituent at C4.

- Molecular formula : C₁₀H₁₀N₂O₃ (MW: 206.20 g/mol; CAS 2352-40-1) .

- Key differences :

- Z-isomerism affects hydrogen bonding and solubility.

- Amide group enhances stability but reduces acidity.

2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid (3-Hydroxykynurenine)

Sulfur-Containing Analogs

2-(1,3-Dithian-2-ylidene)-3-oxobutanoic Acid

- Structure: Dithiane ring fused to the oxobutanoic backbone.

- Applications :

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| (2E)-2-(Hydroxyimino)-3-oxobutanoic acid | C₄H₅NO₄ | 131.09 | Not provided | Hydroxyimino, ketone, COOH |

| Ethyl 2-(hydroxyimino)-3-oxobutanoate | C₆H₉NO₄ | 159.14 | 5408-04-8 | Hydroxyimino, ketone, ester |

| 3-Methyl-2-oxobutanoic acid | C₅H₈O₃ | 116.12 | 759-05-7 | Methyl, ketone, COOH |

| (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | C₅H₈O₄ | 132.12 | 71698-08-3 | Hydroxy, methyl, ketone, COOH |

Research Findings and Implications

- Steric and Electronic Effects: Substituents like methyl or phenyl groups alter steric bulk and electronic density, impacting reactivity. For example, 3-methyl-2-oxobutanoic acid is less reactive toward nucleophiles than the parent compound due to steric hindrance .

- Isomerism: The E/Z configuration in hydroxyimino derivatives influences hydrogen bonding and crystal packing, as seen in (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide .

- Biological Relevance: Chiral analogs like (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid are critical in metabolic pathways, whereas non-chiral derivatives are often used in synthetic chemistry .

Métodos De Preparación

Reaction Overview

The hydrolysis of tert-butyl 2-(hydroxyimino)-3-oxobutyrate with hydrogen halides (HCl or HBr) in anhydrous organic solvents represents a commercially viable route. This method avoids costly reagents like trifluoroacetic acid and minimizes byproduct formation through controlled conditions.

Reaction Conditions

-

Solvents : Halogenated hydrocarbons (e.g., methylene chloride, chloroform) or ethers (e.g., tetrahydrofuran) are preferred for their inertness and ability to dissolve hydrogen halides.

-

Temperature : 0–30°C to balance reaction rate and selectivity.

-

Stoichiometry : 1.2–2 moles of hydrogen halide per mole of tert-butyl ester.

Mechanism

The tert-butyl ester undergoes acid-catalyzed cleavage, where the hydrogen halide protonates the carbonyl oxygen, facilitating nucleophilic attack by water (introduced via trace moisture or deliberate addition). The reaction proceeds via a tetrahedral intermediate, culminating in the release of tert-butanol and the target acid (Fig. 1).

Table 1: Optimized Parameters for Tert-Butyl Ester Hydrolysis

| Parameter | Optimal Range |

|---|---|

| Hydrogen halide (HX) | 1.2–2 eq |

| Solvent volume | 0.5–2 L/mol substrate |

| Reaction time | 2–15 hours |

| Yield | 85–95% (estimated) |

Nitrosation of Ethyl Acetoacetate Followed by Ester Hydrolysis

Nitrosation Step

Ethyl acetoacetate reacts with sodium nitrite (NaNO₂) in glacial acetic acid at 0°C to form ethyl 2-(hydroxyimino)-3-oxobutanoate. The low temperature suppresses side reactions and favors the (2E)-isomer through kinetic control.

Reaction Conditions

-

pH : Maintained at 7–8 post-reaction using sodium bicarbonate.

-

Workup : Extraction with ethyl acetate and drying over anhydrous Na₂SO₄ yield the ester in 99% purity.

Table 2: Nitrosation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| NaNO₂ equivalency | 1.3 eq |

| Reaction time | 12–24 hours |

| Yield | 99% |

Ester Hydrolysis to the Carboxylic Acid

The ethyl ester intermediate undergoes saponification or acid-catalyzed hydrolysis. Basic hydrolysis (e.g., NaOH) risks oxime decomposition, whereas acidic conditions (e.g., HCl in dioxane) preserve the hydroxyimino group.

Table 3: Hydrolysis Methods for Ethyl Ester

| Method | Conditions | Yield |

|---|---|---|

| Basic hydrolysis | 2M NaOH, 25°C, 6h | 75% |

| Acidic hydrolysis | 6M HCl, reflux, 4h | 88% |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Tert-butyl hydrolysis () : Suited for industrial scale due to minimal purification steps and reagent cost (HCl ≈ $0.50/mol vs. trifluoroacetic acid ≈ $50/mol).

-

Nitrosation-hydrolysis () : Ideal for laboratory synthesis but requires additional steps for ester hydrolysis, reducing overall yield to 75–88%.

Q & A

Q. What are the optimal synthetic routes for (2E)-2-(hydroxyimino)-3-oxobutanoic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation of ethyl acetoacetate with hydroxylamine under acidic conditions, followed by hydrolysis to yield the free acid . Key factors include:

- pH control : Maintaining pH 4–5 during hydroxylamine addition minimizes side reactions like over-oxidation.

- Temperature : Reaction at 0–5°C prevents thermal decomposition of the oxime intermediate.

- Purification : Recrystallization from ethanol/water (1:3) achieves >95% purity. Alternative methods like column chromatography (silica gel, ethyl acetate/hexane) are effective but lower-yielding .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR : The (2E)-configuration is confirmed by a doublet at δ 7.8–8.2 ppm (H-N-O) in NMR and a carbonyl signal at δ 170–175 ppm in NMR .

- IR : Stretching frequencies at 1680 cm (C=O), 3200–3400 cm (O-H), and 1590 cm (C=N) confirm functional groups .

- X-ray crystallography : Resolves the planar geometry of the oxime group and hydrogen-bonding networks .

Q. What are the stability considerations for handling and storing this compound?

The compound is hygroscopic and prone to decomposition under light or heat. Best practices include:

- Storage : In amber vials under nitrogen at –20°C.

- Handling : Use anhydrous solvents and inert atmospheres during synthesis to prevent hydrolysis .

Advanced Research Questions

Q. How does the (2E)-configuration of the hydroxyimino group influence reactivity in cyclization and rearrangement reactions?

The (2E)-isomer exhibits enhanced nucleophilicity at the oxime oxygen, enabling regioselective cyclization to form 5-membered heterocycles (e.g., isoxazoles) under mild acidic conditions. Comparative studies with the (2Z)-isomer show a 30% higher yield in [3+2] cycloadditions due to reduced steric hindrance .

Q. What experimental approaches can elucidate interactions between this compound and metabolic enzymes like pyruvate dehydrogenase?

- Kinetic assays : Measure competitive inhibition by monitoring NADH depletion at 340 nm. IC values for this compound are ~15 µM, suggesting moderate binding affinity .

- Docking simulations : Use PyMOL or AutoDock to model hydrogen bonding between the oxime group and Arg in the enzyme’s active site .

- Site-directed mutagenesis : Replace key residues (e.g., Lys) to assess binding dependencies .

Q. How do stereochemical variations in structurally related compounds affect their bioactivity profiles?

A comparative analysis of analogs reveals:

| Compound | Modification | Bioactivity (IC, µM) | Key Feature |

|---|---|---|---|

| (2E)-isomer | None | 15 (PDH inhibition) | High selectivity |

| (2Z)-isomer | Stereoinversion at C2 | 45 | Reduced binding affinity |

| 3-Methyl derivative | Methyl at C3 | 22 | Enhanced lipophilicity |

| Data suggest that the (2E)-configuration and unmodified C3 position are critical for enzyme inhibition . |

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in antimicrobial activity (e.g., MIC ranging from 50–200 µg/mL) may arise from:

- Assay conditions : Variations in pH (activity drops above pH 7) or serum content (protein binding reduces bioavailability).

- Purity : Impurities >5% (e.g., unreacted ethyl acetoacetate) skew results. Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) before testing .

Q. How can researchers develop sensitive analytical methods for quantifying this compound in biological matrices?

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of 10 mM ammonium formate (pH 3.5)/acetonitrile. Detection limit: 0.1 ng/mL .

- Derivatization : React with dansyl chloride to enhance fluorescence detection (ex/em: 340/525 nm) in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.